1,1'-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4'-bipyridin-1-ium diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide is a complex organic compound with a unique structure that includes multiple ether linkages and a bipyridinium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide typically involves the reaction of 4,4’-bipyridine with 2-[2-(2-butoxyethoxy)ethoxy]ethyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the bipyridinium core to its reduced form.
Substitution: The ether linkages in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridinium derivatives, while reduction can produce reduced bipyridinium compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of 1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide involves its interaction with molecular targets through its bipyridinium core and ether linkages. These interactions can affect various molecular pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-(2-butoxyethoxy)ethyl) adipate
- 2-[2-(2-Butoxyethoxy)ethoxy]ethyl acetate
- Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-
Uniqueness
1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide is unique due to its bipyridinium core, which imparts specific electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Eigenschaften
CAS-Nummer |
104090-17-7 |
---|---|
Molekularformel |
C30H50I2N2O6 |
Molekulargewicht |
788.5 g/mol |
IUPAC-Name |
1-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-4-[1-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]pyridin-1-ium-4-yl]pyridin-1-ium;diiodide |
InChI |
InChI=1S/C30H50N2O6.2HI/c1-3-5-17-33-21-25-37-27-23-35-19-15-31-11-7-29(8-12-31)30-9-13-32(14-10-30)16-20-36-24-28-38-26-22-34-18-6-4-2;;/h7-14H,3-6,15-28H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
TVZWBBIMPJBZGN-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCOCCOCCOCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCOCCOCCOCCCC.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.